2-Fluoro-4-(thiophen-2-yl)benzaldehyde
Overview
Description
2-Fluoro-4-(thiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7FOS and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a fluorine atom and a thiophene ring attached to a benzaldehyde moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a chemical compound used in proteomics research It’s often used as a starting material or intermediate in organic synthesis, particularly for the synthesis of various organic compounds containing a thiophene group .
Biochemical Pathways
As an intermediate in organic synthesis, it’s involved in the synthesis of various organic compounds containing a thiophene group . The impact on downstream effects would depend on the specific compounds being synthesized.
Action Environment
This compound is a stable compound in air, but it should be kept away from prolonged exposure to sunlight . Its action, efficacy, and stability could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
The synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-fluorobenzaldehyde is reacted with a thiophene boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Chemical Reactions Analysis
Scientific Research Applications
2-Fluoro-4-(thiophen-2-yl)benzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
2-Fluoro-4-(thiophen-2-yl)benzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-(thiophen-2-yl)benzaldehyde: This compound has a similar structure but with the thiophene ring attached at a different position on the benzaldehyde ring.
2-Fluoro-4-(thiazol-2-yl)benzaldehyde: This compound has a thiazole ring instead of a thiophene ring, which can result in different chemical and biological properties.
2-Fluoro-4-(pyridin-2-yl)benzaldehyde: This compound has a pyridine ring, which can also influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct reactivity and binding properties compared to its analogs .
Properties
IUPAC Name |
2-fluoro-4-thiophen-2-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCVFPQLILCRNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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